molecular formula C12H15N3O B3049304 2-(4-Methylpiperazino)-1,3-benzoxazole CAS No. 20128-05-6

2-(4-Methylpiperazino)-1,3-benzoxazole

Cat. No.: B3049304
CAS No.: 20128-05-6
M. Wt: 217.27 g/mol
InChI Key: AQDIORAYAFJBDK-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazino)-1,3-benzoxazole is a heterocyclic compound that contains both a benzoxazole and a piperazine ring

Mechanism of Action

Target of Action

The primary target of 2-(4-Methylpiperazino)-1,3-benzoxazole is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other cognitive functions .

Mode of Action

This compound interacts with the serotonin 5-HT 2A receptor, potentially acting as an antagonist . An antagonist is a substance that inhibits the function of a receptor by binding to it and blocking the interaction with its natural ligand, in this case, serotonin .

Biochemical Pathways

The interaction of this compound with the serotonin 5-HT 2A receptor can affect various biochemical pathways. These pathways are primarily related to the transmission of serotonin, which can influence mood, appetite, sleep, and various cognitive functions .

Pharmacokinetics

Like many other psychoactive drugs, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the serotonin 5-HT 2A receptor. By acting as an antagonist, it can inhibit the function of this receptor, potentially leading to changes in serotonin neurotransmission and associated cognitive functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the individual’s genetic makeup . For example, certain genetic variations can affect how an individual metabolizes the compound, which can in turn influence its efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazino)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with 4-methylpiperazine under specific conditions. One common method includes:

    Starting Materials: 2-aminophenol and 4-methylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring.

    Procedure: The 2-aminophenol is first reacted with the dehydrating agent to form the intermediate benzoxazole, which is then reacted with 4-methylpiperazine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazino)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Methylpiperazino)-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: Investigated for its potential as an antimicrobial and antifungal agent.

    Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which can be studied for their catalytic and electronic properties.

    Industrial Applications: Utilized in the development of new materials with specific chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazino)pyrimidine: Similar structure but contains a pyrimidine ring instead of a benzoxazole ring.

    4-(4-Methylpiperazino)benzaldehyde: Contains a benzaldehyde group instead of a benzoxazole ring.

    2-(4-Methylpiperazino)-3-pyridinamine: Contains a pyridine ring instead of a benzoxazole ring.

Uniqueness

2-(4-Methylpiperazino)-1,3-benzoxazole is unique due to its specific combination of a benzoxazole and a piperazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and coordination chemistry, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-6-8-15(9-7-14)12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIORAYAFJBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396512
Record name 2-(4-methylpiperazino)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20128-05-6
Record name 2-(4-methylpiperazino)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

To 3.08 g of 2-chlorobenzoxazole was added 200 ml of N-methylpiperazine under cooling with ice, followed by 2 hours of reaction at the same temperature. The reaction mixture was concentrated under a reduced pressure, and the resulting residue was dissolved in 200 ml of ethyl acetate, washed with water, dehydrated with MgSO4 and then concentrated to dryness under a reduced pressure. The resulting residue was purified by a silica gel column chromatography (chloroform:methanol=20:1) to obtain 2.77 g of the title compound.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
200 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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